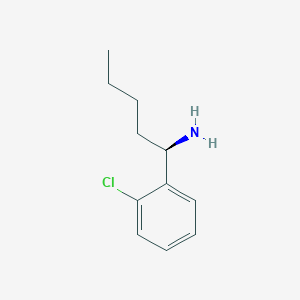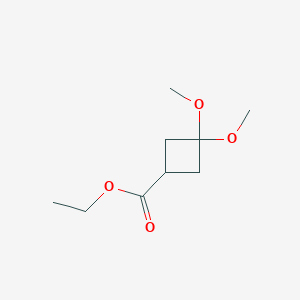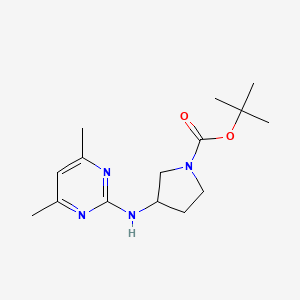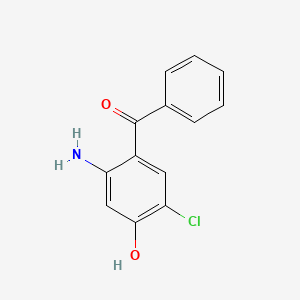![molecular formula C13H19NO3 B13974373 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol is an organic compound that features a unique structure combining a dioxin ring system with an ethylamino propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:
Formation of the Dioxin Ring: The dioxin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol and ethylene glycol under acidic conditions.
Attachment of the Ethylamino Group: The ethylamino group can be introduced via a nucleophilic substitution reaction using ethylamine and a suitable leaving group on the propanol chain.
Final Assembly: The final step involves the coupling of the dioxin ring with the ethylamino propanol moiety under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the dioxin ring, potentially opening it up to form simpler structures.
Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxides of the ethylamino group.
Reduction Products: Simplified structures resulting from the opening of the dioxin ring.
Substitution Products: Compounds with different functional groups replacing the ethylamino group.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with biological targets may make it a potential therapeutic agent.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the dioxin ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(methylamino)propan-1-ol: Similar structure but with a methylamino group instead of an ethylamino group.
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(propylamino)propan-1-ol: Similar structure but with a propylamino group instead of an ethylamino group.
Uniqueness
The uniqueness of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol lies in its specific combination of the dioxin ring and the ethylamino propanol moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C13H19NO3/c1-2-14-11(5-6-15)10-3-4-12-13(9-10)17-8-7-16-12/h3-4,9,11,14-15H,2,5-8H2,1H3 |
Clé InChI |
PZDMQZRKBOBODG-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CCO)C1=CC2=C(C=C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)








![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)


